molecular formula C18H14BrNO B5767118 N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide

N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B5767118
M. Wt: 340.2 g/mol
InChI Key: LTJHKRHEMPJGCF-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide is an organic compound with the molecular formula C19H16BrNO It is a member of the acetamide family, characterized by the presence of a bromophenyl group and a naphthyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide typically involves the reaction of 4-bromoaniline with 1-naphthylacetic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives with various functional groups.

    Oxidation Reactions: Formation of quinones or other oxidized products.

    Reduction Reactions: Formation of amines or other reduced derivatives.

Scientific Research Applications

N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-N-phenylnaphthalen-1-amine
  • 4-bromo-N-(1-naphthyl)benzamide
  • N-(4-bromophenyl)-2-(naphthalen-1-yl)ethanamide

Uniqueness

N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide is unique due to its specific combination of a bromophenyl group and a naphthyl group attached to an acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N-(4-bromophenyl)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO/c19-15-8-10-16(11-9-15)20-18(21)12-14-6-3-5-13-4-1-2-7-17(13)14/h1-11H,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJHKRHEMPJGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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